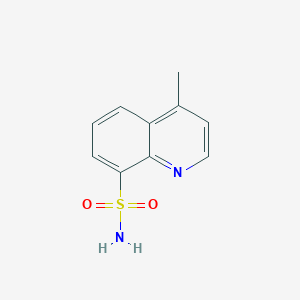

4-Méthylquinoléine-8-sulfonamide

Vue d'ensemble

Description

4-Methylquinoline-8-sulfonamide is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Methylquinoline-8-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylquinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylquinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

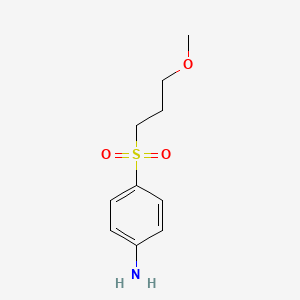

Synthèse de composés organosulfurés

Les sulfonimidates, une classe de composés organosulfurés, ont été utilisés comme précurseurs pour les polymères, les sulfoximines et les sulfonimidamides candidats médicaments, et comme réactifs de transfert d'alkyle . Le 4-Méthylquinoléine-8-sulfonamide, en tant que sulfonamide, pourrait potentiellement être utilisé dans la synthèse de ces composés.

Blocs de construction pour des composés alternatifs du soufre(VI)

Les sulfonimidates ont trouvé des utilisations comme réactifs de transfert d'alkyle vers les acides, les alcools et les phénols . En tant que sulfonamide, le this compound pourrait être utilisé comme un bloc de construction pour accéder à des composés alternatifs du soufre(VI).

Activité anti-anhydrase carbonique

Les sulfonamides présentent une activité anti-anhydrase carbonique in vivo . Cela suggère que le this compound pourrait potentiellement être utilisé dans la recherche liée aux inhibiteurs de l'anhydrase carbonique.

Activité anti-synthétase de la dihydroptéroate

Les sulfonamides présentent également une activité anti-synthétase de la dihydroptéroate . Cela indique que le this compound pourrait être utilisé dans la recherche liée aux inhibiteurs de la synthétase de la dihydroptéroate.

Traitement de divers états pathologiques

Les sulfonamides jouent un rôle dans le traitement d'une gamme diversifiée d'états pathologiques tels que la diurèse, l'hypoglycémie, la thyroïdite, l'inflammation et le glaucome . Cela suggère que le this compound pourrait potentiellement être utilisé dans la recherche liée à ces maladies.

Propriétés de la chimie médicinale

La quinoléine et ses dérivés sont considérés comme une structure privilégiée dans les programmes de découverte de médicaments en raison de leur large spectre de bio-réponses . En tant que dérivé de la quinoléine, le this compound pourrait être utilisé dans la recherche liée à la découverte de médicaments.

Mécanisme D'action

Target of Action

4-Methylquinoline-8-sulfonamide belongs to the class of sulfonamides, which are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets for sulfonamides.

Mode of Action

Sulfonamides, including 4-Methylquinoline-8-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth.

Biochemical Pathways

The inhibition of folic acid synthesis affects multiple biochemical pathways. Folic acid is a key component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folic acid, sulfonamides indirectly inhibit DNA synthesis, affecting the growth and multiplication of bacteria .

Pharmacokinetics

They are primarily excreted by the kidneys .

Result of Action

The result of the action of 4-Methylquinoline-8-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for bacterial DNA replication, this compound effectively halts the multiplication of bacteria, leading to their eventual death .

Action Environment

The action of 4-Methylquinoline-8-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other drugs can affect its action through drug-drug interactions .

Analyse Biochimique

Biochemical Properties

4-Methylquinoline-8-sulfonamide plays a significant role in biochemical reactions, particularly due to its sulfonamide functional group. Sulfonamides are known for their ability to inhibit enzymes such as dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway . This inhibition prevents the synthesis of tetrahydrofolate, a cofactor necessary for DNA replication and cell division . Additionally, 4-Methylquinoline-8-sulfonamide interacts with various proteins and enzymes, exhibiting antibacterial properties by hindering bacterial growth and proliferation .

Cellular Effects

4-Methylquinoline-8-sulfonamide has been observed to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . The compound’s antibacterial properties result in the inhibition of bacterial cell division, making it bacteriostatic rather than bactericidal . This effect is achieved by preventing the synthesis of essential biomolecules, thereby hindering bacterial growth and survival .

Molecular Mechanism

The molecular mechanism of 4-Methylquinoline-8-sulfonamide involves its interaction with specific enzymes and proteins. The compound binds to the active site of dihydropteroate synthetase, inhibiting its activity and preventing the synthesis of dihydrofolic acid . This inhibition leads to a decrease in tetrahydrofolate levels, which is essential for DNA synthesis and cell division . Additionally, 4-Methylquinoline-8-sulfonamide may interact with other biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methylquinoline-8-sulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function . Long-term exposure to 4-Methylquinoline-8-sulfonamide may result in adaptive responses in bacterial cells, including the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of 4-Methylquinoline-8-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hypersensitivity reactions have been observed . The threshold for these adverse effects varies among different animal species, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

4-Methylquinoline-8-sulfonamide is involved in metabolic pathways related to its sulfonamide functional group. The compound is metabolized primarily in the liver, where it undergoes various biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 4-Methylquinoline-8-sulfonamide, leading to the formation of metabolites that are excreted via the kidneys . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of 4-Methylquinoline-8-sulfonamide within cells and tissues are influenced by its physicochemical properties . The compound is transported across cell membranes via passive diffusion and active transport mechanisms . Binding proteins and transporters facilitate its distribution to various tissues, where it accumulates based on its affinity for specific cellular components . This distribution pattern affects the compound’s therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-Methylquinoline-8-sulfonamide is determined by its chemical structure and interactions with cellular components . The compound is primarily localized in the cytoplasm, where it exerts its antibacterial effects by inhibiting enzyme activity . Additionally, post-translational modifications and targeting signals may direct 4-Methylquinoline-8-sulfonamide to specific cellular compartments, influencing its activity and function .

Propriétés

IUPAC Name |

4-methylquinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFJGWOBSVYACM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300405 | |

| Record name | 8-Quinolinesulfonamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-10-9 | |

| Record name | 8-Quinolinesulfonamide, 4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinesulfonamide, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinoline-8-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)

![8-chloro-11-(1-methyl-4-piperidinyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B1463995.png)

![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)

![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)

![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)

![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)

![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)